molecular formula C5H8F2N2O B3025452 (S)-4,4-difluoropyrrolidine-2-carboxamide CAS No. 719267-96-6

(S)-4,4-difluoropyrrolidine-2-carboxamide

Cat. No.: B3025452
CAS No.: 719267-96-6
M. Wt: 150.13
InChI Key: MVEDZPQIZLYLLT-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Context within Fluorinated Heterocycles and Pyrrolidine (B122466) Derivatives in Medicinal Chemistry

Fluorinated heterocycles are a cornerstone of modern medicinal chemistry. The introduction of fluorine into a heterocyclic scaffold, such as a pyrrolidine ring, can induce profound changes in a molecule's properties. Fluorine's high electronegativity can alter the acidity or basicity of nearby functional groups, influencing how a drug interacts with its biological target. Furthermore, the carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of a drug, leading to a longer duration of action in the body.

The pyrrolidine ring itself is a privileged scaffold in drug discovery, appearing in numerous natural products and synthetic drugs. mdpi.com This five-membered nitrogen-containing heterocycle provides a three-dimensional structure that can effectively present substituents for interaction with biological targets. mdpi.com When combined with fluorine, the resulting fluorinated pyrrolidine derivatives offer a powerful tool for medicinal chemists to fine-tune the properties of drug candidates.

Significance as a Chiral Scaffold in Drug Discovery and Development

Chirality, or the "handedness" of a molecule, is a critical aspect of drug design. Biological systems, such as enzymes and receptors, are themselves chiral and often exhibit a high degree of stereoselectivity, meaning they will interact differently with the two enantiomers (mirror-image isomers) of a chiral drug. Consequently, one enantiomer may be therapeutically active while the other is inactive or, in some cases, may cause undesirable side effects.

(S)-4,4-difluoropyrrolidine-2-carboxamide is a chiral scaffold, meaning it provides a rigid, stereochemically defined framework upon which to build more complex molecules. The use of such a pre-defined chiral building block is a highly efficient strategy in asymmetric synthesis, ensuring that the final drug molecule is obtained as a single, desired enantiomer. This eliminates the need for costly and often difficult separation of enantiomers later in the synthetic process. The (S)-configuration at the 2-position of the pyrrolidine ring, combined with the gem-difluoro substitution at the 4-position, offers a unique three-dimensional arrangement of functional groups that can be exploited for precise molecular recognition at a biological target.

Detailed Research Findings: Application in the Synthesis of Bioactive Molecules

While extensive peer-reviewed literature detailing a wide range of applications for this compound is still emerging, its importance as a key intermediate is evident in the patent literature, particularly in the development of dipeptidyl peptidase IV (DPP-4) inhibitors. DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.

Patents filed by major pharmaceutical companies describe the synthesis of potent and selective DPP-4 inhibitors where this compound is a crucial starting material. In these syntheses, the carboxamide group is typically converted to a nitrile, and the secondary amine of the pyrrolidine ring is coupled with other molecular fragments to construct the final inhibitor.

The incorporation of the 4,4-difluoropyrrolidine moiety is reported to confer several advantages to the resulting DPP-4 inhibitors. The fluorine atoms can enhance the potency of the molecule by engaging in favorable interactions with the enzyme's active site. Moreover, the difluorination can improve the metabolic stability of the pyrrolidine ring, preventing its oxidation by metabolic enzymes and thereby prolonging the drug's half-life. The inherent chirality of the scaffold ensures the correct stereochemical orientation for optimal binding to the DPP-4 enzyme.

The use of this compound in this context underscores its value as a specialized building block that combines the benefits of a chiral pyrrolidine scaffold with the advantageous properties of fluorine substitution. This strategic combination allows for the creation of drug candidates with potentially improved efficacy and pharmacokinetic profiles.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-4,4-difluoropyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F2N2O/c6-5(7)1-3(4(8)10)9-2-5/h3,9H,1-2H2,(H2,8,10)/t3-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVEDZPQIZLYLLT-VKHMYHEASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC1(F)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NCC1(F)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of S 4,4 Difluoropyrrolidine 2 Carboxamide

Established Synthetic Routes and Reaction Conditions

General Synthetic Pathways for Pyrrolidine-2-carboxamide (B126068) Derivatives

The synthesis of pyrrolidine-containing compounds, including pyrrolidine-2-carboxamide derivatives, often begins with readily available chiral precursors from the "chiral pool." The most common starting materials are L-proline and L-4-hydroxyproline, which possess the desired (S)-stereochemistry at the C2 position. Synthetic methods can be broadly categorized into two approaches: the functionalization of a pre-existing, optically pure pyrrolidine (B122466) ring, or the stereoselective cyclization of acyclic precursors. nih.gov

Modern synthetic strategies also employ multicomponent reactions to construct highly substituted pyrrolidine rings with good stereocontrol. researchgate.net For instance, 1,3-dipolar cycloaddition reactions between azomethine ylides and suitable dipolarophiles can generate densely functionalized pyrrolidines. nih.govresearchgate.net Another approach involves the iridium-catalyzed reductive generation of azomethine ylides from amides, which can then undergo cycloaddition to form the pyrrolidine ring in a one-pot process. nih.govacs.org

Specific Amide Bond Formation Strategies for the Carboxamide Moiety

The final step in the synthesis of the target compound is the formation of the primary carboxamide from the corresponding carboxylic acid, (S)-4,4-difluoropyrrolidine-2-carboxylic acid. This transformation is a standard amidation reaction, for which a wide array of methods have been developed to promote the condensation of a carboxylic acid and an amine (in this case, ammonia (B1221849) or an ammonia equivalent).

Direct amidation can be achieved using activating reagents that convert the carboxylic acid's hydroxyl group into a better leaving group. Boron-based reagents, such as B(OCH₂CF₃)₃, have proven effective for the direct amidation of various carboxylic acids under relatively mild conditions. nih.gov Another approach involves the use of titanium tetrachloride (TiCl₄) in pyridine, which facilitates the direct condensation of carboxylic acids and amines to provide amides in moderate to excellent yields. pharmtech.com Traditional peptide coupling reagents are also widely used. These reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), activate the carboxylic acid to form a reactive intermediate that is readily attacked by the amine. researchgate.net Nature-inspired methods, such as the one-pot conversion of carboxylic acids to thioesters followed by aminolysis, offer a green alternative that avoids traditional coupling reagents. sci-hub.se

Table 1: Selected Reagents for Amide Bond Formation
Reagent/SystemDescriptionTypical ConditionsReference
Titanium tetrachloride (TiCl₄)Lewis acid catalyst for direct condensation.Pyridine, 85 °C pharmtech.com
B(OCH₂CF₃)₃Boron-based reagent for direct amidation.MeCN, 80-100 °C nih.gov
Dicyclohexylcarbodiimide (DCC)Dehydrating agent that forms a reactive O-acylisourea intermediate.Various organic solvents, room temperature researchgate.net
Dithiocarbamate (B8719985)Forms a thioester intermediate for subsequent aminolysis.Neat, one-pot process sci-hub.se

Introduction of gem-Difluoro Groups at the Pyrrolidine C4 Position

A critical step in the synthesis is the introduction of the gem-difluoro moiety at the C4 position of the pyrrolidine ring. The most common and direct method to achieve this is through the deoxofluorination of a corresponding C4-ketone precursor. Starting from (2S,4R)-4-hydroxy-L-proline, a standard starting material, the hydroxyl group is first oxidized to a ketone to produce a 4-oxoproline derivative. This ketone is then treated with a deoxofluorinating agent to replace the carbonyl oxygen with two fluorine atoms.

Diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), are the most widely used reagents for this transformation. orgsyn.orgnih.govnih.govutas.edu.au These reagents efficiently convert aldehydes and ketones to their corresponding gem-difluorides under relatively mild conditions. osaka-u.ac.jp An improved synthesis of 4,4-difluoro-L-proline utilizes the fluorination of Z-4-keto-L-proline benzyl (B1604629) ester with DAST as the key step.

An alternative strategy avoids the use of hazardous fluorination reagents by starting with a small, fluorinated building block. For example, a multi-step synthesis starting from trifluoroacetaldehyde (B10831) methyl hemiacetal has been developed to construct the 4,4-difluoropyrrolidine ring system through a sequence involving a Claisen rearrangement and iodolactamization. nih.gov

Table 2: Common Deoxofluorinating Agents for Ketones
ReagentAcronymKey FeaturesReference
Diethylaminosulfur trifluorideDASTWidely used but thermally unstable. nih.gov
Bis(2-methoxyethyl)aminosulfur trifluorideDeoxo-Fluor®More thermally stable alternative to DAST. orgsyn.orgutas.edu.au
(Diethylamino)difluorosulfonium tetrafluoroborateXtal-Fluor-E®Crystalline solid with enhanced stability and selectivity. orgsyn.org

Stereoselective Synthesis of the (S)-Configuration

Control of stereochemistry is paramount, and the desired (S)-configuration at the C2 position is typically ensured by employing a chiral pool approach. The synthesis almost invariably begins with a commercially available, enantiomerically pure starting material such as L-proline or (4R)-4-hydroxy-L-proline. nih.gov Since the C2 stereocenter is not directly involved in the primary reactions of C4 oxidation, fluorination, and C2-carboxamide formation, its original (S)-configuration is retained throughout the synthetic sequence. This strategy effectively transfers the stereochemical information from the starting material to the final product, obviating the need for asymmetric catalysis or chiral resolution at a later stage.

Chemical Reactivity and Derivatization of (S)-4,4-difluoropyrrolidine-2-carboxamide

The chemical reactivity of the title compound is governed by the functional groups present: the secondary amine of the pyrrolidine ring, the primary carboxamide, and the C-F bonds. The pyrrolidine ring itself can undergo oxidative and reductive transformations.

Oxidative and Reductive Transformations of the Pyrrolidine Ring System

Oxidative Transformations: The pyrrolidine ring is susceptible to oxidation, particularly at the carbon atoms adjacent to the nitrogen (α-carbons). Chemical oxidation of N-protected pyrrolidines can generate N-acyliminium ions, which are highly reactive electrophilic intermediates useful for further functionalization. nih.gov This can be achieved using reagents such as hypervalent iodine compounds. nih.gov In biological systems, cytochrome P450 enzymes can mediate the oxidation of the pyrrolidine ring. For example, the δ-oxidation (at C5) of the pyrrolidine moiety in the drug Daclatasvir leads to ring opening, forming an aminoaldehyde intermediate that undergoes subsequent intramolecular reactions. The oxidation of pyrrole (B145914) systems to γ-lactams using photooxidation or hypervalent iodine reagents represents another potential oxidative pathway for related saturated rings.

Reductive Transformations: The pyrrolidine ring in this compound is already saturated and therefore resistant to further reduction under standard catalytic hydrogenation conditions. However, related unsaturated pyrrolidine systems (enamides) can be hydrogenated to the corresponding saturated pyrrolidine using catalysts like Palladium on carbon (Pd/C). More drastic reductive conditions can lead to ring cleavage. For instance, the reductive ring-opening of N-benzoyl pyrrolidines to form linear N-benzoyl amines can be achieved using a combination of a Lewis acid and photoredox catalysis, which proceeds via C-N bond cleavage. researchgate.net Reductive amination via transfer hydrogenation is a key method for forming the pyrrolidine ring from diketone precursors and is a fundamental reductive process in the synthesis of these heterocycles.

Nucleophilic Substitution Reactions Involving Fluorine Atoms

The gem-difluoro group at the C4 position of the pyrrolidine ring is generally stable and less susceptible to nucleophilic substitution compared to a single fluorine substituent or fluorine atoms on an aromatic ring. The strength of the carbon-fluorine bond and the steric hindrance provided by two fluorine atoms at the same carbon atom contribute to this stability. Direct displacement of a fluorine atom in such a saturated aliphatic system by a nucleophile is challenging under standard nucleophilic substitution conditions.

However, under specific and often harsh reaction conditions, or through indirect mechanisms, substitution can be envisaged. For instance, elimination of hydrogen fluoride (B91410) (HF) to form a fluoro-alkene intermediate, followed by an addition reaction, could potentially lead to a substitution product. Such a reaction would likely require a strong base and high temperatures.

Another theoretical approach could involve the activation of the C-F bond, for example, through the use of strong Lewis acids. Nevertheless, these reactions are not commonly reported for simple gem-difluoroalkanes and may lead to complex product mixtures or decomposition of the starting material. Research into the nucleophilic substitution of fluorine in gem-difluorocycloalkanes is an area of ongoing investigation, with methods like deoxofluorination of corresponding ketones being a more common route to introduce the gem-difluoro moiety rather than substituting the fluorine atoms once in place. researchgate.netnih.gov

Formation of Cyano-Containing Pyrrolidine Derivatives from the Carboxamide

The conversion of the primary carboxamide group in this compound to a nitrile (cyano) group is a synthetically useful transformation. This is typically achieved through a dehydration reaction. A variety of dehydrating agents are known to effect this transformation, with the choice of reagent often depending on the substrate's sensitivity to the reaction conditions.

Commonly used dehydrating agents for the conversion of primary amides to nitriles include:

Phosphorus pentoxide (P₄O₁₀) : A powerful dehydrating agent, often used with heating.

Phosphorus oxychloride (POCl₃) : Frequently used in the presence of a base like pyridine.

Thionyl chloride (SOCl₂) : Another common reagent for this transformation.

Trifluoroacetic anhydride (B1165640) (TFAA) : Often used in combination with a base such as triethylamine (B128534) or pyridine.

Cyanuric chloride : A milder alternative that can be effective at room temperature in the presence of a suitable formamide. mdpi.comresearchgate.net

The general mechanism for these reactions involves the activation of the carboxamide oxygen by the dehydrating agent, followed by elimination of water to form the nitrile. For this compound, a mild and efficient method would be preferable to avoid side reactions involving the pyrrolidine ring. The use of cyanuric chloride/DMF has been reported as an effective method for the dehydration of various heterocyclic carboxamides under mild conditions. mdpi.comresearchgate.net

Below is a table summarizing common dehydrating agents and typical reaction conditions for the conversion of primary amides to nitriles.

Dehydrating AgentTypical ConditionsReference
Phosphorus Pentoxide (P₄O₁₀)High temperature, neat or in a high-boiling solvent mdpi.com
Phosphorus Oxychloride (POCl₃)Pyridine, reflux mdpi.com
Thionyl Chloride (SOCl₂)Reflux mdpi.com
Trifluoroacetic Anhydride (TFAA)Triethylamine, Dichloromethane, 0 °C to room temperatureGeneral knowledge
Cyanuric Chloride/DMFRoom temperature mdpi.comresearchgate.net

Strategies for Radiolabeling and Incorporation into Imaging Probes

The incorporation of a positron-emitting radionuclide, most commonly Fluorine-18 (¹⁸F), into molecules like this compound is of significant interest for the development of positron emission tomography (PET) imaging probes. nih.gov The relatively long half-life of ¹⁸F (109.8 minutes) allows for multi-step radiosynthesis and imaging studies. nih.gov There are several strategies for the ¹⁸F-labeling of such a molecule, which can be broadly categorized into direct and indirect (prosthetic group) labeling.

Direct Labeling:

Direct labeling would involve the introduction of ¹⁸F onto the pyrrolidine ring. However, given the stability of the existing C-F bonds in the gem-difluoro moiety, a direct nucleophilic substitution of a leaving group at another position on the ring would be a more feasible approach. For instance, a precursor molecule with a suitable leaving group (e.g., a tosylate or mesylate) at the C3 or C5 position could be synthesized. Subsequent nucleophilic substitution with [¹⁸F]fluoride would yield the desired radiolabeled compound.

Indirect Labeling (Prosthetic Groups):

Indirect labeling involves the pre-labeling of a small molecule, known as a prosthetic group, with ¹⁸F. This radiolabeled prosthetic group is then conjugated to the target molecule. This is often a more practical approach for complex molecules as it allows for the optimization of the radiolabeling step independently of the target molecule.

For this compound, a prosthetic group could be attached to the pyrrolidine nitrogen. For example, the secondary amine could be acylated or alkylated with a prosthetic group containing a reactive functional group for subsequent conjugation. Common ¹⁸F-labeled prosthetic groups include:

[¹⁸F]Fluoroethyl tosylate ([¹⁸F]FETos) : Used for fluoroethylation of amines, thiols, and phenols.

N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) : Reacts with primary amines to form stable amide bonds.

4-[¹⁸F]Fluorobenzaldehyde : Can be used in reductive amination reactions with primary or secondary amines.

The choice of labeling strategy depends on several factors, including the desired position of the radiolabel, the chemical stability of the target molecule, and the required radiochemical yield and specific activity. nih.govacs.orgacs.org Bioorthogonal chemistry, such as "click chemistry," also offers powerful tools for the late-stage radiolabeling of biomolecules. researchgate.net

The following table outlines some common ¹⁸F-labeling strategies applicable to molecules with amine functionalities.

Labeling StrategyProsthetic Group/ReagentTarget Functional GroupReference
Fluoroalkylation[¹⁸F]Fluoroethyl tosylateAmine, Thiol, Phenol nih.govresearchgate.net
AcylationN-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB)Primary Amine nih.govacs.org
Reductive Amination4-[¹⁸F]FluorobenzaldehydePrimary/Secondary Amine nih.govacs.org
Click Chemistry¹⁸F-labeled alkynes or azidesAzide or alkyne-modified molecule researchgate.net

Stereochemical Aspects and Chiral Synthesis of S 4,4 Difluoropyrrolidine 2 Carboxamide

Importance of (S)-Configuration in Biological Recognition and Target Binding

Chirality plays a pivotal role in molecular recognition processes, as biological systems such as enzymes and receptors are inherently chiral. The specific three-dimensional arrangement of atoms in a molecule dictates its ability to bind to a target's active site. For pyrrolidine (B122466) derivatives, the stereochemistry at the C2 position is often critical for biological activity. nih.gov

The (S)-configuration of 4,4-difluoropyrrolidine-2-carboxamide ensures a precise spatial orientation of the carboxamide group and the pyrrolidine ring. This orientation is essential for forming specific interactions—such as hydrogen bonds, and electrostatic and van der Waals interactions—with the amino acid residues in the binding pocket of a target protein. An enantiomer with the opposite (R)-configuration would present its functional groups in a different spatial arrangement, which could lead to a weaker binding affinity or a complete lack of activity. nih.gov

In the context of enzyme inhibition, for instance, the (S)-enantiomer might perfectly mimic the transition state or the natural substrate of an enzyme, leading to potent inhibition. Studies on various pyrrolidine-based inhibitors have demonstrated that often only one enantiomer exhibits the desired biological effect. For example, in a series of G-protein coupled receptor 40 (GRP40) agonists, the enantiopure (R,R) derivative showed full agonism, while its (S,S) counterpart had significantly lower activity due to a different binding mode. nih.gov This underscores the principle that stereochemical integrity is a fundamental determinant of a molecule's biological function.

Asymmetric Synthetic Methodologies for Enantiomerically Pure Pyrrolidine Systems

The synthesis of enantiomerically pure pyrrolidine derivatives is a key challenge in organic chemistry, and various asymmetric methodologies have been developed to achieve this. These strategies are crucial for producing specific stereoisomers like (S)-4,4-difluoropyrrolidine-2-carboxamide for pharmacological studies. The main approaches can be categorized as chiral pool synthesis, substrate-controlled diastereoselective methods, and catalytic asymmetric synthesis. nih.govrug.nl

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids like L-proline or L-hydroxyproline, to construct the desired chiral pyrrolidine scaffold. The inherent stereochemistry of the starting material is transferred to the final product through a series of stereoconservative reactions.

Catalytic Asymmetric Synthesis: This is one of the most efficient methods, employing a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product from a prochiral substrate. Key catalytic methods include:

1,3-Dipolar Cycloaddition: The reaction of azomethine ylides with alkenes, catalyzed by a chiral metal complex (e.g., copper(I)), can produce highly substituted and functionalized pyrrolidines with excellent stereocontrol. nih.gov

Organocatalysis: Chiral small organic molecules, often derived from proline itself, can catalyze various transformations, including Michael additions and aldol (B89426) reactions, to form chiral pyrrolidine rings. mdpi.com

Biocatalysis: Engineered enzymes, such as imine reductases (IREDs) or P450 variants, can catalyze intramolecular C-H amination or reductive amination reactions to produce chiral pyrrolidines with high enantioselectivity. acs.orgrsc.org

Below is a table summarizing some of these asymmetric synthetic methodologies.

MethodologyDescriptionKey Features
Chiral Pool Synthesis Utilizes naturally occurring chiral molecules (e.g., L-proline) as starting materials.Relies on the transfer of existing chirality; straightforward for specific targets.
Catalytic 1,3-Dipolar Cycloaddition Asymmetric cycloaddition of an azomethine ylide and an alkene catalyzed by a chiral metal complex. nih.govHigh efficiency and stereoselectivity; allows for diverse substitutions. nih.gov
Organocatalytic Reactions Employs chiral small organic molecules (e.g., proline derivatives) to catalyze the formation of the pyrrolidine ring. mdpi.comMetal-free conditions; environmentally friendly; high enantioselectivity. mdpi.com
Biocatalysis (Enzymatic) Uses engineered enzymes to perform stereoselective C-N bond formations. acs.orgHigh specificity and enantioselectivity (up to 99:1 er); mild reaction conditions. acs.org
Substrate-Controlled Diastereoselective Alkylation Alkylation of a chiral pyrrolidine-derived enolate, where existing stereocenters direct the approach of the electrophile. nih.govStereochemical outcome depends on the directing group, substrate, and reagents. nih.gov

Chiral Separation Techniques for Fluorinated Pyrrolidine Carboxamide Enantiomers

When an asymmetric synthesis does not yield a product with 100% enantiomeric purity, or for analytical purposes, the separation of enantiomers from a racemic mixture is necessary. High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are two of the most powerful and widely used techniques for chiral separations. yakhak.orgchromatographytoday.comnih.gov

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a dominant method for enantioseparation. yakhak.org The primary approach involves the use of a Chiral Stationary Phase (CSP). CSPs are typically composed of a chiral selector immobilized on a solid support (e.g., silica (B1680970) gel). Enantiomers are separated based on the differential transient diastereomeric complexes they form with the chiral selector, leading to different retention times. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are particularly versatile and effective for a wide range of compounds, including fluorinated molecules. yakhak.orgmdpi.com The choice of mobile phase (normal-phase or reversed-phase) is critical for optimizing the separation. mdpi.com

Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that is particularly well-suited for polar and charged molecules. chromatographytoday.com For chiral separations, a chiral selector is added to the background electrolyte. chromatographytoday.comspringernature.com The enantiomers form transient, diastereomeric complexes with the selector, which alters their electrophoretic mobility. Common chiral selectors include cyclodextrins and their derivatives, which are highly effective due to their chiral cavity that can engage in inclusion complexation with the analyte. springernature.comsci-hub.box The degree of separation can be fine-tuned by adjusting parameters such as the type and concentration of the chiral selector, pH, and temperature. nih.gov

The table below compares these two primary techniques for chiral separation.

TechniquePrinciple of SeparationCommon Chiral SelectorsAdvantages
Chiral HPLC Differential partitioning between a mobile phase and a Chiral Stationary Phase (CSP). yakhak.orgPolysaccharide derivatives (cellulose, amylose), Pirkle-type phases, macrocyclic antibiotics. researchgate.netWidely applicable, well-established, suitable for preparative scale. yakhak.org
Chiral CE Differential mobility of transient diastereomeric complexes formed with a chiral selector in the background electrolyte. chromatographytoday.comCyclodextrins (native and derivatized), crown ethers, chiral surfactants. springernature.comsci-hub.boxHigh separation efficiency, short analysis times, minimal sample consumption. chromatographytoday.comnih.gov

Conformational Analysis and Stereochemical Stability Induced by Fluorine Atoms in Pyrrolidines

The introduction of fluorine atoms onto the pyrrolidine ring dramatically influences its conformational preferences and stability through potent stereoelectronic effects. nih.govwikipedia.org In this compound, the gem-difluoro group at the C4 position has profound consequences for the ring's structure and, by extension, its biological activity.

The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium between various puckered conformations, typically described as "envelope" or "twist" forms. beilstein-journals.org The substitution pattern significantly biases this equilibrium. The replacement of hydrogen atoms with highly electronegative fluorine atoms introduces several key stereoelectronic interactions:

Gauche Effect: This effect often favors a conformation where the C-F bond is gauche (dihedral angle of ~60°) to an adjacent electron-withdrawing group or a C-C bond. This preference is attributed to stabilizing hyperconjugative interactions, such as σC-H → σ*C-F. wikipedia.orgbeilstein-journals.org

Anomeric Effect: In α-fluoro N-heterocycles, a generalized anomeric effect can occur, involving the delocalization of the nitrogen lone pair electrons into the antibonding orbital of the adjacent C-F bond (nN → σ*C-F). This interaction strongly stabilizes conformations where the nitrogen lone pair and the C-F bond are anti-periplanar. beilstein-journals.org

For 4,4-difluoropyrrolidine derivatives, the gem-difluoro substitution eliminates the gauche effect that would be present in a monofluorinated analog. acs.org However, the strong inductive effect of the two fluorine atoms significantly alters the charge distribution and geometry of the ring. This substitution restricts the flexibility of the pyrrolidine ring, leading to a more defined set of preferred conformations. nih.gov This conformational rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially increasing binding affinity. nih.gov The selective fluorination of the pyrrolidine ring can induce significant conformational changes that impact the structure and biological roles of the molecule. beilstein-journals.org

The key conformational effects induced by fluorine substitution are summarized below.

Stereoelectronic EffectDescriptionConsequence on Pyrrolidine Conformation
Inductive Effect The strong electron-withdrawing nature of fluorine polarizes the C-F bond.Alters the basicity of the ring nitrogen and influences local dipole moments. nih.gov
Gauche Effect A preference for a gauche arrangement between the C-F bond and an adjacent electron-withdrawing group. beilstein-journals.orgStabilizes specific puckered conformations of the ring (primarily in monofluorinated systems). beilstein-journals.org
Anomeric Effect Interaction between the nitrogen lone pair and the antibonding orbital of an adjacent C-F bond (nN → σ*C-F). beilstein-journals.orgImparts a strong conformational bias in α-fluoro isomers. beilstein-journals.org
Conformational Rigidity Gem-difluorination restricts the pseudorotation of the five-membered ring. nih.govReduces the number of accessible low-energy conformations, pre-organizing the molecule for target binding. nih.gov

Structural Characterization and Computational Insights into S 4,4 Difluoropyrrolidine 2 Carboxamide

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of Fluorinated Pyrrolidine (B122466) Systems

The unambiguous determination of the three-dimensional structure of fluorinated molecules like (S)-4,4-difluoropyrrolidine-2-carboxamide is crucial for understanding their biological activity. A combination of advanced spectroscopic and diffraction methods is employed for this purpose, with Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography being particularly powerful tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an indispensable technique for elucidating the structure of organic compounds in solution. For fluorinated molecules, ¹⁹F NMR spectroscopy provides a highly sensitive and direct probe of the fluorine environment. acs.orgselvita.com The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it an ideal NMR-active nucleus with high receptivity. nih.govresearchgate.nettandfonline.com The chemical shift of the fluorine atoms in this compound is highly sensitive to the local electronic environment, providing valuable information about the molecular structure. Furthermore, through-bond (J-coupling) and through-space (Nuclear Overhauser Effect, NOE) correlations between ¹⁹F, ¹H, and ¹³C nuclei in two-dimensional (2D) NMR experiments can establish connectivity and reveal spatial proximities, which are essential for confirming the pyrrolidine ring pucker and the orientation of the carboxamide group.

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information of a molecule in the solid state. nih.gov For fluorinated pyrrolidine systems, X-ray crystallography can precisely determine bond lengths, bond angles, and torsional angles, offering unambiguous evidence of the ring conformation and the stereochemistry at the chiral centers. researchgate.netacs.org The crystal structure would reveal the puckering of the pyrrolidine ring, which is a non-planar, five-membered ring that can adopt various envelope and twist conformations. researchgate.net Furthermore, the analysis of the crystal packing can provide insights into intermolecular interactions, such as hydrogen bonding involving the amide group and the pyrrolidine nitrogen.

The following table summarizes the key spectroscopic and diffraction techniques used for the structural elucidation of fluorinated pyrrolidine systems:

TechniqueInformation ObtainedRelevance to this compound
¹H NMR Provides information on the number, connectivity, and chemical environment of protons.Confirms the presence of the pyrrolidine ring protons and the amide protons.
¹³C NMR Determines the number and types of carbon atoms in the molecule.Identifies the carbon skeleton, including the fluorinated C4 carbon.
¹⁹F NMR Directly probes the fluorine atoms, providing information on their chemical environment and coupling to other nuclei. researchgate.nettandfonline.comConfirms the presence and number of fluorine atoms and provides insights into their electronic environment. acs.orgselvita.com
2D NMR (COSY, HSQC, HMBC, NOESY) Establishes correlations between different nuclei to determine connectivity and spatial proximity.Elucidates the complete bonding network and the three-dimensional conformation of the molecule in solution.
X-ray Crystallography Provides a precise three-dimensional structure of the molecule in the solid state, including bond lengths, angles, and stereochemistry. nih.govacs.orgUnambiguously determines the pyrrolidine ring pucker and the absolute configuration at the C2 stereocenter. researchgate.net

Theoretical Studies and Quantum Chemical Calculations of Molecular Conformations and Electronic Properties

Computational chemistry provides powerful tools to complement experimental data and offer deeper insights into the molecular properties of this compound. Theoretical studies, particularly quantum chemical calculations, can predict molecular conformations, electronic properties, and reactivity.

Conformational Analysis: The pyrrolidine ring is known for its conformational flexibility. nih.gov Quantum chemical calculations, often employing Density Functional Theory (DFT), can be used to explore the potential energy surface of this compound and identify its low-energy conformers. nih.gov The presence of the two fluorine atoms at the C4 position is expected to significantly influence the ring's puckering preference. nih.gov These calculations can predict the relative energies of different envelope and twist conformations, providing a theoretical basis for the experimentally observed structures. nih.gov

A study on fluorinated pyridine-2-carboxamide using DFT has shown that fluorination can alter the electronic density of states and the dielectric constant of the molecule. acs.org Similar effects can be anticipated for this compound, where the fluorine atoms are expected to modulate its electronic landscape.

Molecular Dynamics Simulations to Model Ligand-Target Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules and their interactions with biological targets over time. For a potential drug candidate like this compound, MD simulations can provide invaluable insights into its binding mode, the stability of the ligand-protein complex, and the energetic contributions to binding.

The process of an MD simulation involves defining a system that includes the ligand, the target protein, and surrounding solvent molecules. The interactions between all atoms are described by a force field, and the classical equations of motion are solved iteratively to generate a trajectory of the system's evolution over time. Analysis of this trajectory can reveal:

Binding Pose Stability: MD simulations can assess the stability of a docked binding pose obtained from molecular docking studies. A stable interaction is characterized by minimal fluctuations of the ligand within the binding pocket over the course of the simulation.

Key Intermolecular Interactions: By analyzing the trajectory, specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein can be identified and their persistence quantified. The fluorine atoms in this compound can participate in favorable interactions with the protein, including hydrogen bonds and interactions with aromatic residues.

Conformational Changes: Both the ligand and the protein can undergo conformational changes upon binding. MD simulations can capture these dynamic events, providing a more realistic picture of the binding process.

Binding Free Energy Calculations: Advanced MD-based methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and free energy perturbation (FEP), can be used to estimate the binding free energy of the ligand to its target. These calculations can help in ranking the affinity of different analogues and guide lead optimization.

For fluorinated ligands, it is crucial to use accurate force fields that properly describe the electrostatic and van der Waals interactions of the fluorine atoms. nih.gov The development of such force fields is an active area of research, and their accuracy is critical for obtaining reliable simulation results. nih.gov

Comprehensive Structure-Activity Relationship (SAR) Studies on Fluorinated Pyrrolidine Carboxamide Analogues

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and development. By systematically modifying the chemical structure of a lead compound and evaluating the biological activity of the resulting analogues, researchers can identify the key structural features required for potency and selectivity. For this compound, a comprehensive SAR study would involve the synthesis and biological testing of a series of related compounds.

Key areas of structural modification and their potential impact on activity include:

Substitution on the Pyrrolidine Ring: The position and nature of substituents on the pyrrolidine ring can significantly influence activity. The introduction of fluorine at the 4-position has been shown to enhance the inhibitory effect of 2-cyanopyrrolidine derivatives on dipeptidyl peptidase IV (DPP-IV). researchgate.net The gem-difluoro substitution at the C4 position in this compound likely plays a crucial role in its biological profile by influencing the ring conformation and metabolic stability. tandfonline.com

Modification of the Carboxamide Group: The primary carboxamide is a key functional group that can participate in hydrogen bonding interactions with the biological target. Modifications such as N-alkylation or replacement with other functional groups would be explored to probe the importance of these interactions.

Stereochemistry: The stereochemistry at the C2 position is expected to be critical for activity. The synthesis and evaluation of the (R)-enantiomer would be essential to determine the stereochemical requirements for binding to the target.

SAR studies on other pyrrolidine carboxamide series have demonstrated their potential as inhibitors of various enzymes, including 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and enoyl acyl carrier protein reductase (InhA). acs.orgnih.gov These studies provide a valuable framework for understanding the SAR of this compound and for the rational design of more potent and selective analogues.

Investigation of Fluorine's Influence on Molecular Lipophilicity and Bioisosteric Replacements

The introduction of fluorine into a molecule can have a profound impact on its physicochemical properties, particularly its lipophilicity, which is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Fluorine in Bioisosteric Replacements: Bioisosterism refers to the replacement of an atom or a group of atoms with another that has similar physical or chemical properties, leading to a molecule with similar biological activity. cambridgemedchemconsulting.com Fluorine is a versatile bioisostere and has been used to replace hydrogen, a hydroxyl group, or even a methyl group. acs.orgresearchgate.net

The key properties of fluorine that make it a valuable tool in bioisosteric design include:

Size: Fluorine is only slightly larger than hydrogen, allowing it to be introduced with minimal steric perturbation. acs.org

Electronegativity: As the most electronegative element, fluorine can significantly alter the electronic properties of a molecule, influencing its pKa, dipole moment, and hydrogen bonding capabilities. acs.orgacs.org

Metabolic Stability: The carbon-fluorine bond is very strong and generally resistant to metabolic cleavage, which can be used to block sites of metabolism and improve a drug's half-life. cambridgemedchemconsulting.com

In the context of this compound, the gem-difluoro group at the C4 position can be considered a bioisosteric replacement for a carbonyl group or a methylene (B1212753) group with bulky substituents, influencing both the conformation and metabolic stability of the pyrrolidine ring.

Biological Activity and Mechanistic Research of S 4,4 Difluoropyrrolidine 2 Carboxamide and Its Analogues

Enzyme Inhibition Studies and Elucidation of Mechanism of Action

The pyrrolidine (B122466) scaffold, particularly when fluorinated, has been investigated as a core structure for the development of inhibitors against several key enzymes involved in various pathological processes.

Fibroblast Activation Protein (FAP) Inhibition by Pyrrolidine-2-carboxamide (B126068) Scaffolds

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is highly expressed on activated stromal fibroblasts in many epithelial cancers and other diseases involving tissue remodeling. nih.govnih.gov This has made it an attractive target for cancer diagnosis and therapy. google.comfrontiersin.org The pyrrolidine-2-carboxamide scaffold, especially in the form of N-acylated glycyl-(2-cyano)pyrrolidines, has been identified as a promising foundation for potent and selective FAP inhibitors. nih.govresearchgate.net

Research has led to the discovery of a class of FAP inhibitors featuring a N-(4-quinolinoyl)-Gly-(2-cyanopyrrolidine) structure. nih.gov These compounds have demonstrated the potential for low nanomolar FAP affinity combined with high selectivity against related proteases like dipeptidyl peptidases (DPPs) and prolyl oligopeptidase (PREP). nih.gov FAP belongs to the same prolyl oligopeptidase family as PREP and DPPs, which also preferentially cleave peptides after proline residues, making selectivity a critical challenge in inhibitor design. nih.govnih.gov The development of inhibitors with high selectivity is crucial for minimizing off-target effects. nih.gov Studies have shown that quinoline-4-carboxylic acid moieties can yield highly potent FAP inhibitors with over 1000-fold selectivity against related peptidases. researchgate.net

Inhibitory Activity of Selected Pyrrolidine-based FAP Inhibitors
CompoundScaffold TypeFAP IC50 (nM)Selectivity ProfileSource
UAMC1110N-acylated Gly-(2-cyano)pyrrolidine3.2Highly selective over DPPs and PREP researchgate.net
Compound 3Fluoride-containing quinoline (B57606) scaffoldNanomolar activityHigh inhibitory efficacy against FAP frontiersin.org
Val-boroPro (Talabostat)Pyrrolidine-2-boronic acid derivativePotent FAP affinityDisplays significant affinity for several DPPs nih.gov

Proteasome Subunit Inhibition by Fluorinated Proline Derivatives

The ubiquitin-proteasome pathway is a primary system for protein degradation in eukaryotic cells, and its inhibition is an established strategy in cancer therapy. unito.it The 20S proteasome contains three main proteolytic activities associated with its β1, β2, and β5 subunits. unito.it Fluorinated compounds, including proline derivatives, have been explored as proteasome inhibitors. nih.gov

Novel fluorinated pseudopeptides designed around a trifluoromethyl-beta-hydrazino acid scaffold have been shown to inhibit the rabbit 20S proteasome at the micromolar level. nih.gov These inhibitors demonstrated selectivity, as they did not inhibit other proteases like calpain I and cathepsin B. nih.gov The inhibition profile can be influenced by structural variations, affecting the different active sites of the proteasome. nih.gov While direct inhibition by (S)-4,4-difluoropyrrolidine-2-carboxamide is not extensively detailed, the broader class of fluorinated proline and pyrrolidine analogues shows clear potential for targeting proteasome subunits. nih.gov The mechanism often involves the formation of covalent adducts with the N-terminal threonine residue in the active sites of the proteasome's catalytic subunits. unito.it

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Modulatory Effects

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of signaling lipids that includes the endocannabinoid anandamide. nih.govresearchgate.netwikipedia.org The enzyme, a zinc metallohydrolase, catalyzes the hydrolysis of N-acyl-phosphatidylethanolamines (NAPEs) to produce NAEs and phosphatidic acid. nih.govwikipedia.org This pathway is a critical component of lipid signaling, and its dysregulation has been linked to cardiometabolic diseases. nih.gov

Recent research has expanded the known substrate range of NAPE-PLD, showing it can also hydrolyze N-aldehyde modified-phosphatidylethanolamines (NALPEs), which are formed non-enzymatically from the reaction of lipid aldehydes with the primary amines of phosphatidylethanolamines during lipid peroxidation. biorxiv.org This suggests a role for NAPE-PLD in clearing products of lipid peroxidation in addition to its function in NAE biosynthesis. biorxiv.org While the direct modulation of NAPE-PLD by this compound has not been specifically documented, the pyrrolidine scaffold is a common feature in molecules designed to interact with lipid signaling pathways. The generation of NAEs by NAPE-PLD is a critical step, as these products are subsequently inactivated by enzymes like fatty acid amide hydrolase (FAAH). wikipedia.org

Other Identified Enzyme Targets for Fluorinated Pyrrolidine Scaffolds

The versatility of the fluorinated pyrrolidine scaffold allows it to be adapted for inhibiting a range of other enzymes. nih.gov

Carbonic Anhydrases (CAs): A series of fluorinated pyrrolidines and piperidines incorporating tertiary benzenesulfonamide (B165840) moieties have been synthesized and investigated as inhibitors of human carbonic anhydrase (hCA) isoforms. nih.gov These compounds demonstrated unprecedented selectivity for the cytosolic isoform hCA II over others like hCA I, hCA IX, and hCA XII. nih.gov

α-Glucosidase (AG) and Aldose Reductase (ALR2): Polyhydroxylated pyrrolidines, also known as aza-sugars, have been developed as dual-target inhibitors of AG and ALR2, enzymes relevant to the management of diabetes. nih.gov

Kinases: Chiral pyrrolidine scaffolds have been used to create potent and selective inhibitors of Casein Kinase 1 (CK1). nih.gov

α-L-Rhamnosidase: Pyrrolidine-based scaffolds have been designed to mimic rhamnose, leading to the development of selective inhibitors for α-L-rhamnosidase, an enzyme involved in bacterial metabolic pathways. researchgate.net

Histone Deacetylase 2 (HDAC2) and Prohibitin 2 (PHB2): Spiro[pyrrolidine-3,3′-oxindoles] have been synthesized as potential dual-activity agents against HDAC2 and PHB2 for anti-breast cancer applications. nih.gov

Receptor Modulation and Associated Signaling Pathway Investigations

Beyond enzyme inhibition, pyrrolidine-based compounds have been studied for their ability to modulate cell surface receptors and their downstream signaling pathways.

Cannabinoid Receptor 2 (CB2) Agonism and Immunomodulatory Potential

The Cannabinoid Receptor 2 (CB2) is primarily expressed in immune cells and is a key target for modulating immune responses and inflammation. nih.govmdpi.com Unlike the CB1 receptor, CB2 activation is not associated with psychoactive effects, making it an attractive therapeutic target for inflammatory conditions. nih.govmdpi.com Activation of CB2 can lead to anti-inflammatory and immunomodulatory effects, making CB2 agonists potential therapeutics for a variety of diseases, including autoimmune disorders, neuroinflammation, and chronic inflammatory conditions. nih.govresearchgate.netnih.gov

Fluorinated ligands have been developed to target the CB2 receptor. A focused library of fluorinated 2-oxoquinoline derivatives, which can be considered analogues of the pyrrolidine scaffold, has been synthesized and tested for CB2 receptor binding. ebi.ac.uk Several of these compounds showed high affinity and selectivity for the CB2 receptor over the CB1 receptor, with some exhibiting Ki values in the low nanomolar and even subnanomolar range. ebi.ac.uk The immunomodulatory effects of CB2 agonism are mediated through various signaling pathways, including the inhibition of adenylate cyclase activity, which leads to decreased protein kinase A activity and subsequent modulation of T-cell receptor signaling. nih.govmdpi.com

In Vitro Binding Affinity of Fluorinated 2-Oxoquinoline CB2 Ligands
CompoundCB2 Ki (nM)CB1 Ki (nM)Source
Compound 142.8>10,000 ebi.ac.uk
Compound 155.0>10,000 ebi.ac.uk
Compound 162.4>10,000 ebi.ac.uk
Compound 190.8>10,000 ebi.ac.uk
Compound 211.4>10,000 ebi.ac.uk

Antiviral Activity Research of Fluorinated Pyrrolidine Carboxamides

Fluorinated pyrrolidine carboxamides have been a subject of significant interest in the field of antiviral research due to their potential to inhibit the replication of various viruses. The introduction of fluorine atoms into the pyrrolidine ring can significantly alter the compound's physicochemical properties, such as lipophilicity and metabolic stability, which can, in turn, enhance its biological activity.

Inhibition of HIV-1 Replication

Research into novel inhibitors of Human Immunodeficiency Virus type 1 (HIV-1) has explored various mechanisms to disrupt the viral life cycle. One such approach targets the interaction between the HIV-1 viral infectivity factor (Vif) and the host's core-binding factor β (CBFβ). nih.gov Vif is crucial for the virus as it counteracts the host's natural antiviral defense mediated by the APOBEC3 protein family. nih.gov By forming a complex with CBFβ, Vif recruits an E3 ubiquitin ligase to induce the degradation of APOBEC3 proteins, thereby allowing the virus to replicate unimpeded. nih.gov

Interrupting the Vif-CBFβ interaction can rescue the function of APOBEC3 proteins, enabling them to inhibit HIV-1 replication. nih.gov While specific studies focusing solely on this compound in this context are not detailed in the provided results, the broader class of small molecules designed to block this protein-protein interaction represents a promising strategy for developing new anti-HIV-1 therapies. nih.gov

Another critical target in HIV-1 replication is the viral capsid. nih.gov Novel classes of inhibitors, such as the 4,5-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-ones, have been identified that bind to the capsid protein (CA). nih.gov These compounds have been shown to inhibit early stages of viral replication after entry into the host cell but before the integration of viral DNA into the host genome. nih.gov They appear to function by stabilizing the viral capsid complex, which is a departure from the mechanism of other inhibitors that target the same binding site. nih.gov This highlights the potential of pyrrolidine-related structures in the development of new antiretroviral agents with unique mechanisms of action.

Activity Against Coxsackie B4 Virus (CVB4)

Coxsackievirus B4 (CVB4) is an enterovirus associated with a range of human diseases, from mild febrile illness to more severe conditions like myocarditis and pancreatitis. nih.gov The search for effective antiviral agents against CVB4 is ongoing. Pyrrolidine dithiocarbamate (B8719985) (PDTC) has been identified as a potent inhibitor of Coxsackievirus B3 (CVB3), a closely related virus. nih.gov PDTC was found to significantly reduce viral RNA synthesis, the expression of the viral protein VP1, and the release of new virus particles from infected cells. nih.gov The antiviral activity of PDTC is thought to be mediated through the inhibition of the ubiquitin-proteasome pathway. nih.gov While this research focuses on a different pyrrolidine derivative and a different Coxsackievirus serotype, it underscores the potential of the pyrrolidine scaffold in developing treatments for enteroviral infections.

Hepatitis B Virus (HBV) Capsid Assembly Modulation

Chronic Hepatitis B Virus (HBV) infection remains a significant global health issue, and the viral capsid is a key target for antiviral drug development. nih.gov The HBV core protein (Cp) assembles to form the nucleocapsid, a crucial step for viral replication. nih.govnih.gov Molecules that can modulate this assembly process, known as core protein allosteric modulators (CpAMs), are a promising class of antiviral agents. nih.gov

CpAMs can disrupt the normal formation of the capsid, leading to the assembly of empty capsids or other non-functional structures, thereby preventing the packaging of the viral pregenomic RNA (pgRNA) and subsequent DNA synthesis. nih.gov Several classes of CpAMs have been discovered, including heteroaryldihydropyrimidines (HAPs), sulfamoylbenzamides, and sulfamoylpyrrolamides. nih.gov While the provided information does not specifically detail the activity of this compound as an HBV capsid assembly modulator, the established success of pyrrolidine-containing compounds in this area suggests that fluorinated derivatives could offer potential for further development. The goal of these therapies is to achieve a functional cure for chronic hepatitis B by potently suppressing viral replication. nih.gov

Antidiabetic Potential through Targeted Enzyme Inhibition (e.g., α-Amylase)

The management of type 2 diabetes mellitus often involves strategies to control postprandial hyperglycemia, the spike in blood glucose levels after a meal. nih.gov One effective approach is the inhibition of key carbohydrate-digesting enzymes, such as α-amylase and α-glucosidase. nih.govnih.gov By inhibiting these enzymes, the breakdown of complex carbohydrates into absorbable glucose is slowed, leading to a more gradual increase in blood sugar. nih.gov

Pyrrolidine derivatives have been investigated as potential inhibitors of these enzymes. nih.gov In one study, various N-Boc-proline amides were synthesized and tested for their inhibitory activity against α-amylase and α-glucosidase. nih.gov The results indicated that certain analogues displayed noteworthy inhibitory effects. For instance, a 4-methoxy analogue showed significant inhibition of both enzymes. nih.gov

While the specific inhibitory activity of this compound against α-amylase is not detailed in the provided search results, the general findings for related pyrrolidine structures suggest that this class of compounds has potential as antidiabetic agents. The structure-activity relationship studies in this area are crucial for designing more potent and selective inhibitors. nih.gov

Compound ClassTarget EnzymePotential Therapeutic Application
Pyrrolidine Derivativesα-Amylase, α-GlucosidaseType 2 Diabetes Mellitus

Research into Anti-cancer Biological Activities and Underlying Mechanisms

Pyrrolidine-based compounds have emerged as a significant area of interest in the development of new anti-cancer therapies. Their diverse structures allow for the targeting of various cellular pathways involved in cancer progression.

Modulation of Tumor Growth and Apoptosis Induction in Cellular Models

One of the primary mechanisms by which many anti-cancer drugs exert their effects is by inducing apoptosis, or programmed cell death, in cancer cells. semanticscholar.org Research has shown that certain pyrrolidine-2-carboxamide derivatives can modulate the expression of genes involved in the apoptotic pathways. semanticscholar.org For example, a study on a specific hydroxy-pyrrolidine-2-carboxamide derivative demonstrated its ability to alter the expression of both pro-apoptotic and anti-apoptotic genes in human hepatocellular carcinoma (HepG2) cells. semanticscholar.org This indicates that the compound can trigger the intrinsic and extrinsic apoptosis signaling pathways, leading to the death of cancer cells. semanticscholar.org

Furthermore, novel series of pyrrolidine-carboxamide derivatives have been developed and evaluated for their antiproliferative activity against various cancer cell lines, including those of the lung, breast, pancreas, and colon. nih.gov Some of these compounds were found to be potent antiproliferative agents capable of inducing apoptosis. nih.gov The mechanism of action for some of these derivatives involves the dual inhibition of key proteins involved in cancer cell proliferation, such as the epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2). nih.gov

The fibroblast activation protein (FAP) is another target of interest in cancer therapy, as it is overexpressed on cancer-associated fibroblasts within the tumor stroma. nih.gov Small-molecule FAP inhibitors based on a cyanopyrrolidine scaffold have been developed for cancer imaging and therapy. nih.gov Modifications to this scaffold, such as the introduction of fluorine atoms, are being explored to improve their potency and tumor uptake. nih.gov

Compound DerivativeCancer Cell LineObserved Effect
Hydroxy-pyrrolidine-2-carboxamideHuman Hepatocellular Carcinoma (HepG2)Altered expression of pro- and anti-apoptotic genes
Novel Pyrrolidine-CarboxamidesA-549 (lung), MCF-7 (breast), Panc-1 (pancreas), HT-29 (colon)Antiproliferative activity, apoptosis induction

Cell Cycle Arrest Mechanisms in Cancer Cells

While direct studies on the specific cell cycle arrest mechanisms of this compound are not extensively available in current scientific literature, research on its analogues and related compounds provides significant insights into potential pathways. These analogues, which share the core pyrrolidine-2-carboxamide structure, have been investigated for their anticancer properties, with several studies highlighting their ability to halt cancer cell proliferation by interfering with the cell cycle. The primary mechanisms identified involve the inhibition of key regulatory proteins and enzymes, such as cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and fibroblast activation protein (FAP), as well as the modulation of tumor suppressor proteins like p53.

Research into a novel series of pyrrolidine-carboxamide derivatives has demonstrated their potential as dual inhibitors of EGFR and CDK2. One particular compound from this series was found to induce cell cycle arrest at the pre-G1 and G2/M phases in cancer cells. researchgate.net This dual-inhibition mechanism is significant as both EGFR and CDK2 are crucial for cell cycle progression. By targeting these proteins, the compounds effectively disrupt the normal sequence of cell division, leading to an accumulation of cells in specific phases of the cycle and ultimately inhibiting tumor growth.

Furthermore, compounds structurally related to this compound have been identified as inhibitors of Fibroblast Activation Protein (FAP), a serine protease that is overexpressed in the stroma of many epithelial cancers. Pharmacologic inhibition of FAP has been shown to indirectly induce cell cycle arrest. This is achieved by increasing the expression of the cell cycle inhibitor p21WAF1. jci.org The upregulation of p21WAF1 effectively puts a brake on the cell cycle, preventing cancer cells from proliferating.

Another related class of compounds, dipeptidyl peptidase-IV (DPP-IV) inhibitors, has also been shown to induce cell cycle arrest. For instance, the DPP-IV inhibitor sitagliptin (B1680988) has been observed to cause cell cycle arrest at the G0/G1 phase in certain cancer cell lines. researchgate.net This suggests that targeting DPP-IV, which shares structural similarities with FAP, could be another avenue through which pyrrolidine-2-carboxamide derivatives exert their anticancer effects.

Moreover, a dimer of a spiroindolinone pyrrolidinecarboxamide derivative has been shown to reactivate the tumor suppressor protein p53 by inhibiting its negative regulator, MDM2. mdpi.com The reactivation of p53 leads to the upregulation of its downstream target, p21, which in turn induces cell cycle arrest and apoptosis. mdpi.com This highlights a p53-dependent mechanism of cell cycle control that can be exploited by this class of compounds.

The table below summarizes the research findings on the cell cycle arrest mechanisms of various analogues of this compound.

Compound ClassTarget(s)Effect on Cell CycleKey Findings
Pyrrolidine-carboxamide derivativesEGFR, CDK2Pre-G1 and G2/M arrestAct as dual inhibitors, disrupting key cell cycle progression pathways. researchgate.net
Fibroblast Activation Protein (FAP) inhibitorsFAPIndirectly induces arrestIncreases expression of the cell cycle inhibitor p21WAF1. jci.org
Dipeptidyl Peptidase-IV (DPP-IV) inhibitorsDPP-IVG0/G1 arrestHalts the cell cycle in its initial phases. researchgate.net
Spiroindolinone pyrrolidinecarboxamide dimerMDM2/p53 pathwayInduces arrest via p21Reactivates p53, leading to upregulation of the cell cycle inhibitor p21. mdpi.com

These findings collectively suggest that this compound and its analogues can likely induce cell cycle arrest in cancer cells through multiple, potentially overlapping, mechanisms. The specific phase of cell cycle arrest and the predominant molecular pathway may vary depending on the exact chemical structure of the analogue and the genetic background of the cancer cell type. Further research is needed to elucidate the precise mechanisms of this compound itself.

Applications of S 4,4 Difluoropyrrolidine 2 Carboxamide in Advanced Drug Design and Development

Role as a Key Synthetic Building Block and Fragment in Lead Optimization

(S)-4,4-difluoropyrrolidine-2-carboxamide and its close analogue, (2S)-4,4-difluoropyrrolidine-2-carbonitrile, are crucial building blocks in the synthesis of complex bioactive molecules. The use of such fluorinated building blocks is a dominant approach in drug discovery. nih.gov In the process of lead optimization—the refinement of a biologically active compound to improve its drug-like properties—fragments like the difluoropyrrolidine moiety are strategically incorporated. danaher.comoncodesign-services.com

The gem-difluoro group at the C4 position of the pyrrolidine (B122466) ring offers several advantages. It can modulate the acidity of the N-H proton, influence the conformation of the ring, and act as a bioisostere for a carbonyl group or other functionalities. These modifications can lead to improved potency, selectivity, and pharmacokinetic profiles. The strategic use of novel, medicinally relevant building blocks has been shown to enhance and accelerate drug discovery projects, leading to higher quality candidate drugs. csmres.co.uk

Scaffold Optimization and Derivatization for Enhanced Potency, Selectivity, and Reduced Off-Target Interactions

Scaffold optimization is a critical process in drug development that involves modifying a core molecular structure to enhance desired biological activities and minimize unwanted effects. The difluoropyrrolidine scaffold is a prime candidate for such optimization. Derivatization of this core can lead to compounds with significantly improved potency and selectivity for their intended biological target.

For example, in the development of inhibitors for Fibroblast Activation Protein (FAP), a (4-quinolinoyl)-glycyl-2-cyanopyrrolidine scaffold is utilized. nih.govnih.gov A structure-activity relationship (SAR) study of this class of molecules revealed the profound impact of substitutions at the C4 position of the 2-cyanopyrrolidine moiety. The 4,4-difluoro substitution, as seen in the PET tracer FAPI-04, was found to yield a highly potent FAP inhibitor. nih.gov This demonstrates how specific fluorination patterns on the pyrrolidine ring can be optimized to achieve high target affinity. Further modifications can be made to the scaffold to fine-tune its properties, such as altering aryl carboxamide moieties to achieve excellent receptor affinities and high subtype selectivity, thereby reducing off-target interactions. mdpi.comnih.gov

Development of Molecular Probes for Positron Emission Tomography (PET) Imaging

Molecular imaging with Positron Emission Tomography (PET) requires probes that can selectively accumulate in target tissues, providing a non-invasive way to visualize and quantify biological processes. The unique properties of fluorinated pyrrolidine scaffolds make them excellent candidates for the development of novel PET tracers.

Fibroblast Activation Protein (FAP) is a serine protease that is overexpressed in the stromal fibroblasts of more than 90% of human carcinomas, making it an attractive target for cancer imaging. nih.govnih.gov Small-molecule FAP inhibitors (FAPIs) based on a (4-quinolinoyl)-glycyl-2-cyanopyrrolidine scaffold have been developed as highly effective PET tracers. nih.gov

One of the most clinically validated tracers, [68Ga]Ga-FAPI-04, incorporates a (2S)-4,4-difluoropyrrolidine-2-carbonitrile moiety. nih.gov The difluoro-substitution at the C4 position was shown to be critical for high FAP-inhibitory potency. nih.gov Research comparing different fluorination patterns on the pyrrolidine ring has provided insights into optimizing these tracers. For instance, the (4S)-fluoropyrrolidine derivative displayed comparable FAP-inhibitory potency to the 4,4-difluorinated version, whereas the (4R)-fluoropyrrolidine isomer was significantly less effective. nih.gov This highlights the stereochemical importance of the fluorine substitution for target binding. These tracers have demonstrated the ability to detect a wide range of cancers with high image contrast. medscape.com

Table 1. Comparison of FAP Inhibitory Potencies and Tumor Uptake of Pyrrolidine-Based PET Tracers
CompoundKey Scaffold MoietyFAP IC50 (nM)Tumor Uptake (%ID/g)Reference
natGa-FAPI-04 Analogue(2S)-4,4-difluoropyrrolidine-2-carbonitrile3.211.90 ± 2.17 nih.govresearchgate.net
natGa-SB03045(2S,4S)-4-fluoropyrrolidine-2-carbonitrile3.311.8 ± 2.35 nih.govresearchgate.net
natGa-SB03058 Analogue(4R)-thiazolidine-4-carbonitrile1.87.93 ± 1.33 researchgate.net
(4R)-fluoropyrrolidine isomer(2S,4R)-4-fluoropyrrolidine-2-carbonitrile1000N/A nih.gov

The immune checkpoint protein Programmed Death-Ligand 1 (PD-L1) is a key target in cancer immunotherapy. nih.gov PET imaging of PD-L1 expression in tumors can help select patients who are likely to respond to checkpoint inhibitor therapies. nih.gov While monoclonal antibodies are the standard for PD-L1 inhibition, small-molecule inhibitors are being developed to overcome limitations like poor tissue penetration. frontiersin.org

Fluorinated carboxamide derivatives have emerged as promising small-molecule probes for imaging PD-L1. nih.govingentaconnect.com Novel [18F]-labeled pyridine-2-carboxamide derivatives have shown significant accumulation and retention in PD-L1 expressing cancer cells. nih.gov The incorporation of fluorinated aromatic groups is critical for enhancing the binding affinity of these small-molecule inhibitors within the PD-L1 binding pocket. frontiersin.org Although not directly incorporating the this compound structure, this research underscores the value of the fluorinated carboxamide motif in designing probes for important immuno-oncology targets. The principles of using fluorine to enhance binding and the utility of the carboxamide group are directly applicable to the derivatization of the title compound for similar applications.

Strategies for Improving Metabolic Stability and Pharmacokinetic Profiles of Pyrrolidine-Based Compounds

A major challenge in drug development is ensuring that a compound has a favorable pharmacokinetic profile, including good metabolic stability and oral bioavailability. The pyrrolidine scaffold can be susceptible to metabolic reactions, but strategic modifications, such as fluorination, can significantly improve its properties. nih.gov

Future Perspectives and Emerging Research Avenues for S 4,4 Difluoropyrrolidine 2 Carboxamide

Advancements in Stereoselective Fluorination and Pyrrolidine (B122466) Synthesis Methodologies

The future development of derivatives of (S)-4,4-difluoropyrrolidine-2-carboxamide is intrinsically linked to the evolution of synthetic organic chemistry. mdpi.com While methods for the synthesis of fluorinated pyrrolidines exist, ongoing research is focused on developing more efficient, scalable, and stereoselective routes. researchgate.netresearchgate.net Key areas of advancement include:

Catalytic Asymmetric Fluorination: The development of novel catalysts, including transition metal complexes and organocatalysts, is enabling the direct and highly enantioselective introduction of fluorine atoms into pyrrolidine precursors. mdpi.comacs.org These methods offer the potential for more streamlined syntheses of complex fluorinated pyrrolidines with precise control over stereochemistry.

Novel Fluorinating Reagents: The design and application of new electrophilic and nucleophilic fluorinating agents are expanding the toolkit available to medicinal chemists. acs.org These reagents can offer improved reactivity, selectivity, and safety profiles compared to traditional fluorinating agents.

Advanced Cycloaddition Strategies: The 1,3-dipolar cycloaddition of azomethine ylides with fluorinated alkenes has emerged as a powerful tool for the construction of the pyrrolidine ring. researchgate.net Future research will likely focus on expanding the scope of these reactions to access a wider diversity of substituted and functionalized difluorinated pyrrolidines.

Synthesis AdvancementDescriptionPotential Impact on this compound Derivatives
Catalytic Asymmetric FluorinationUse of chiral catalysts to introduce fluorine with high stereocontrol. mdpi.comacs.orgMore efficient synthesis of enantiomerically pure derivatives.
Novel Fluorinating ReagentsDevelopment of new reagents with improved reactivity and selectivity. acs.orgAccess to a broader range of fluorinated analogues.
Advanced Cycloaddition Strategies[3+2] cycloaddition reactions to form the pyrrolidine ring. researchgate.netGreater structural diversity of the pyrrolidine core.

Rational Design of Next-Generation Fluorinated Pyrrolidine Therapeutics with Improved Profiles

The gem-difluoro group in this compound serves as a critical design element. Building upon this foundation, the rational design of next-generation therapeutics will leverage a deeper understanding of fluorine's effects on molecular properties. acs.orgnih.gov

Key considerations for the rational design of future fluorinated pyrrolidine derivatives include:

Conformational Control: The substitution of fluorine can significantly alter the pucker of the pyrrolidine ring, which in turn influences the spatial orientation of substituents and their interactions with biological targets. nih.gov Computational modeling and structural biology will be instrumental in predicting and exploiting these conformational effects.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making fluorinated compounds often more resistant to metabolic degradation. nih.gov This property can be harnessed to improve the pharmacokinetic profiles of drug candidates, leading to enhanced bioavailability and duration of action.

Modulation of Physicochemical Properties: Fluorination can impact a molecule's lipophilicity, acidity/basicity (pKa), and hydrogen bonding capacity. researchgate.net These properties are crucial for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. A systematic exploration of these effects will guide the design of compounds with optimized drug-like properties. rsc.org

Exploration of Novel Biological Targets and Expansion into New Therapeutic Areas

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of approved drugs and clinical candidates. researchgate.netfrontiersin.orgnbinno.com The incorporation of fluorine, as seen in this compound, can further enhance the therapeutic potential of this versatile heterocycle. nih.govresearchgate.net

Future research is expected to explore the activity of fluorinated pyrrolidine derivatives against a broad spectrum of biological targets, leading to their investigation in new therapeutic areas, including:

Oncology: The unique properties of fluorinated compounds make them attractive candidates for the development of novel anticancer agents. ontosight.ai

Infectious Diseases: Pyrrolidine derivatives have shown promise as antibacterial and antiviral agents. Fluorination could lead to compounds with improved potency and resistance profiles. ontosight.ai

Central Nervous System (CNS) Disorders: The ability of fluorine to modulate properties like membrane permeability and metabolic stability is particularly relevant for the design of drugs that can effectively cross the blood-brain barrier. researchgate.net

Inflammatory and Metabolic Diseases: The diverse biological activities of pyrrolidine compounds suggest their potential in treating a range of inflammatory and metabolic conditions. researchgate.netontosight.ai

Therapeutic AreaRationale for Exploring Fluorinated Pyrrolidines
OncologyPotential for enhanced potency and metabolic stability of anticancer agents. ontosight.ai
Infectious DiseasesPossibility of overcoming drug resistance and improving efficacy. ontosight.ai
CNS DisordersImproved ability to cross the blood-brain barrier and enhanced stability. researchgate.net
Inflammatory and Metabolic DiseasesModulation of key biological pathways involved in inflammation and metabolism. researchgate.netontosight.ai

Integration of Artificial Intelligence and Machine Learning in Structure-Based Drug Design for Pyrrolidine Scaffolds

The convergence of artificial intelligence (AI) and machine learning (ML) with medicinal chemistry is set to revolutionize drug discovery. astrazeneca.comnih.govresearchgate.net For pyrrolidine scaffolds like this compound, AI and ML will play a pivotal role in accelerating the design and optimization of new drug candidates. nih.govmdpi.com

Key applications of AI and ML in this context include:

Predictive Modeling: AI algorithms can be trained on large datasets to predict the biological activity, physicochemical properties, and ADME profiles of novel pyrrolidine derivatives. nih.gov This will enable the in silico screening of vast virtual libraries, prioritizing the synthesis of compounds with the highest probability of success.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, tailored to specific biological targets. mdpi.com This approach can help to explore novel chemical space and identify innovative drug candidates based on the fluorinated pyrrolidine scaffold.

Structure-Based Design: AI can enhance structure-based drug design by predicting protein structures and accurately modeling the binding interactions between ligands and their targets. nih.govnih.gov This will facilitate the rational design of more potent and selective inhibitors.

The integration of these computational approaches will undoubtedly accelerate the discovery and development of next-generation therapeutics derived from the this compound scaffold, ushering in a new era of precision medicine.

Q & A

Q. What are the key synthetic routes for (S)-4,4-difluoropyrrolidine-2-carboxamide, and how is enantiomeric purity validated?

  • Methodological Answer : The compound is synthesized via amide condensation between Boc-protected aminoacetic acid and this compound, followed by dehydration to introduce cyano groups . Enantiomeric purity is validated using chiral HPLC or NMR with chiral shift reagents (e.g., in deuterated solvents like D2_2O). For example, 1^1H-NMR in D2_2O confirms stereochemical integrity by analyzing splitting patterns of fluorine-proton couplings .

Q. Table 1: Analytical Validation Methods

MethodApplicationEvidence Source
Chiral HPLCEnantiomeric excess (ee) determination
1^1H-NMR (D2_2O)Structural confirmation and purity analysis
LCMSMolecular weight verification

Q. How is this compound characterized for structural integrity and impurity profiling?

  • Methodological Answer : Structural integrity is confirmed via 1^1H-NMR (e.g., characteristic signals for pyrrolidine protons at δ 3.5–4.0 ppm) and LCMS for molecular ion peaks. Impurity profiling employs reverse-phase HPLC with UV detection (e.g., ≥98% purity criteria). Residual solvents are quantified using GC-MS .

Advanced Research Questions

Q. How can reaction conditions be optimized for fluorinated pyrrolidine derivatives in medicinal chemistry applications?

  • Methodological Answer : Fluorination efficiency depends on solvent polarity (e.g., DMF for amide coupling), temperature control (0–25°C to prevent racemization), and catalysts like HATU/DIPEA. For example, the synthesis of 18^{18}F-labeled analogs for PET imaging requires anhydrous conditions and rapid purification to minimize radiolysis .

Q. Table 2: Synthetic Optimization Parameters

ParameterImpact on Yield/PurityEvidence Source
Solvent (DMF vs. THF)Higher yields in polar aprotic solvents
Catalyst (HATU)Enhances amide coupling efficiency
TemperatureLower temps reduce epimerization

Q. What strategies address discrepancies in biological activity data for fluorinated carboxamides across studies?

  • Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell lines, incubation times) or impurities. To reconcile
  • Standardize protocols (e.g., fixed ATP concentrations in kinase assays).
  • Validate compound purity using orthogonal methods (e.g., NMR + LCMS).
  • Use isogenic cell lines to control for genetic background effects .

Q. How is this compound utilized in developing PET imaging agents?

  • Methodological Answer : The compound serves as a precursor for 18^{18}F-labeled probes. For example, it is conjugated to quinoline derivatives via amide bonds, followed by deprotection and radiolabeling. In vivo stability is assessed using metabolite analysis in plasma (e.g., >90% intact tracer at 60 minutes post-injection) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-4,4-difluoropyrrolidine-2-carboxamide
Reactant of Route 2
(S)-4,4-difluoropyrrolidine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.